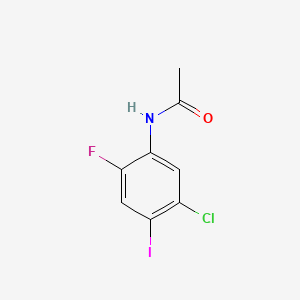
3-(Dibenzylamino)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibenzylamino)cyclohexanone: is an organic compound with the molecular formula C20H23NO It is characterized by a cyclohexanone ring substituted with a dibenzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)cyclohexanone typically involves the reaction of cyclohexanone with dibenzylamine. One common method is the condensation reaction, where cyclohexanone is reacted with dibenzylamine in the presence of a suitable catalyst under controlled conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and the mixture is typically heated to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dibenzylamino)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products:
Oxidation: Products may include cyclohexanone derivatives or carboxylic acids.
Reduction: The major product is typically the corresponding alcohol.
Substitution: Substituted cyclohexanone derivatives are formed.
Applications De Recherche Scientifique
Chemistry: 3-(Dibenzylamino)cyclohexanone is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and serves as a building block for various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dibenzylamino)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The dibenzylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Dibenzylamino-1-methylcyclohexanol
- Dibenzylamino-1-trifluoromethylcyclohexanol
- Cyclohexanone derivatives
Uniqueness: 3-(Dibenzylamino)cyclohexanone is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
3-(dibenzylamino)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVXAQBTCYQPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate](/img/structure/B8248508.png)

![5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine](/img/structure/B8248515.png)

![2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B8248524.png)


![3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8248540.png)
![tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B8248554.png)
![tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8248560.png)
![benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate](/img/structure/B8248565.png)
![N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8248580.png)
